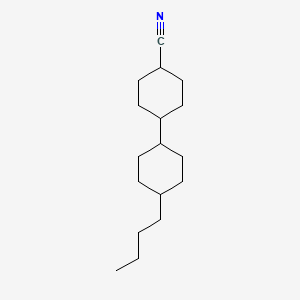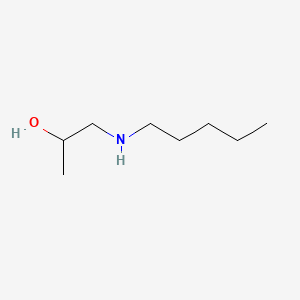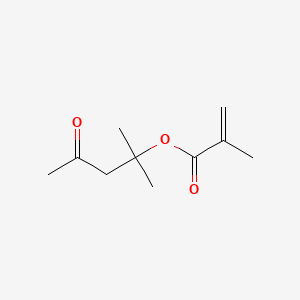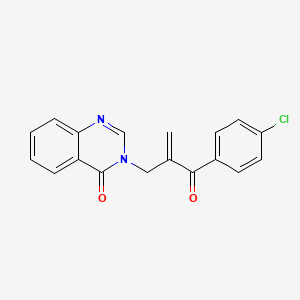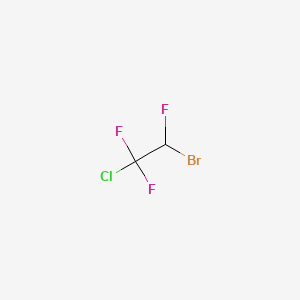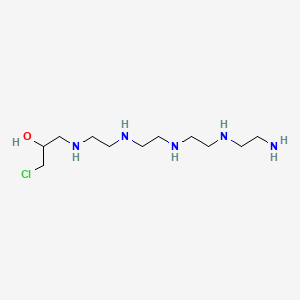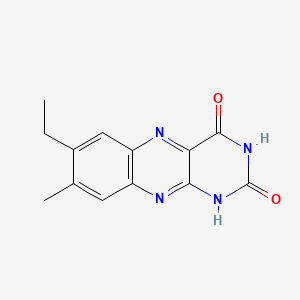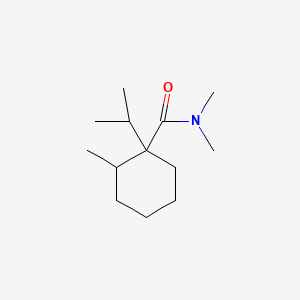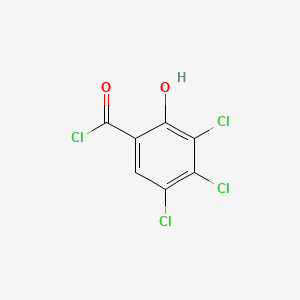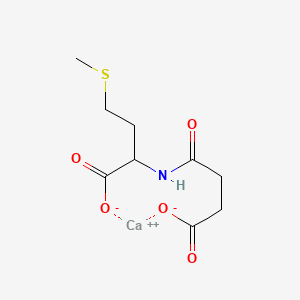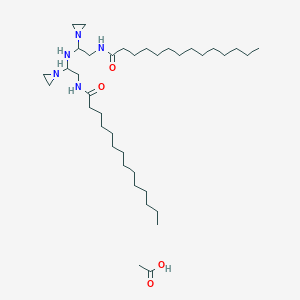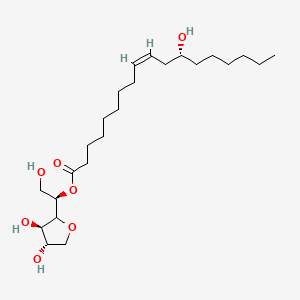
Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))-: is a chemical compound known for its surfactant properties. It is derived from sorbitan and oleic acid, and it is often used in various industrial and scientific applications due to its emulsifying and stabilizing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- typically involves the esterification of sorbitan with oleic acid. The reaction is usually carried out under controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where sorbitan and oleic acid are combined in the presence of catalysts. The reaction conditions are optimized to maximize yield and purity. The product is then purified through various techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various reagents, including halides and acids, can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Saturated derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- is used as a surfactant and emulsifier in various reactions and formulations. It helps in stabilizing emulsions and dispersions .
Biology: In biological research, this compound is used in the formulation of various biological assays and experiments. Its emulsifying properties help in the preparation of stable solutions and suspensions .
Medicine: In the medical field, Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- is used in the formulation of pharmaceuticals, particularly in the preparation of creams, ointments, and other topical applications .
Industry: Industrially, this compound is used in the production of cosmetics, food products, and other consumer goods.
Mecanismo De Acción
The mechanism of action of Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. The molecular targets include the interfaces between oil and water phases, where it aligns itself to reduce interfacial tension .
Comparación Con Compuestos Similares
Sorbitan monostearate: Similar in structure but derived from stearic acid.
Sorbitan tristearate: Contains three stearic acid molecules.
Sorbitan monooleate: Similar but lacks the hydroxyl group on the oleic acid.
Uniqueness: Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- is unique due to the presence of the hydroxyl group on the oleic acid, which imparts additional functionality and reactivity compared to other sorbitan esters .
Propiedades
Número CAS |
71872-98-5 |
|---|---|
Fórmula molecular |
C24H44O7 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C24H44O7/c1-2-3-4-11-14-19(26)15-12-9-7-5-6-8-10-13-16-22(28)31-21(17-25)24-23(29)20(27)18-30-24/h9,12,19-21,23-27,29H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20+,21-,23-,24?/m1/s1 |
Clave InChI |
IAMCQGNFXAISIW-PFPWCKASSA-N |
SMILES isomérico |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O)O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



